DMT-dC(bz) Phosphoramidite
Overview
Description
Synthesis Analysis
The synthesis of DMT-dC(bz) Phosphoramidite involves the protection of the cytidine nucleoside with dimethoxytrityl (DMT) and benzoyl (bz) groups to prevent undesired reactions at the nucleoside's reactive sites during the oligonucleotide chain assembly. The process of synthesizing DMT-dC(bz) Phosphoramidite and related compounds has been optimized to eliminate side products such as transamination, enhancing the yield and purity of the final product (Reddy, Farooqui, & Hanna, 1996).
Molecular Structure Analysis
The molecular structure of DMT-dC(bz) Phosphoramidite is characterized by the presence of the DMT group, which provides stability and protection to the nucleoside during the synthesis of oligonucleotides. The benzoyl (bz) group is attached to the cytidine base, further stabilizing the molecule and preventing unwanted reactions.
Chemical Reactions and Properties
DMT-dC(bz) Phosphoramidite participates in the solid-phase synthesis of oligonucleotides through a series of chemical reactions, including coupling, oxidation, and deprotection steps. It is specifically designed for the efficient and selective synthesis of DNA and RNA sequences, demonstrating high reactivity and fidelity in the formation of phosphodiester bonds (Abbas, Bertram, & Hayes, 2001).
Physical Properties Analysis
The physical properties of DMT-dC(bz) Phosphoramidite, such as solubility and stability, are optimized for use in automated DNA/RNA synthesizers. These properties are crucial for the efficient and reliable synthesis of oligonucleotides, ensuring the reagent's performance under various synthesis conditions.
Chemical Properties Analysis
The chemical properties of DMT-dC(bz) Phosphoramidite, including its reactivity and specificity, are tailored to facilitate the synthesis of oligonucleotides with high precision. Its design allows for the controlled addition of nucleotides to the growing oligonucleotide chain, minimizing errors and enhancing the overall efficiency of the synthesis process (Reddy, Hanna, & Farooqui, 1997).
Scientific Research Applications
Synthesis of Oligonucleoside Methylphosphonates : DMT-dC(bz) Phosphoramidite is utilized in the synthesis of oligonucleoside methylphosphonates, which helps in eliminating transamination side products (Reddy, Farooqui, & Hanna, 1996).
Preparation of Deoxyribonucleoside Phosphoramidites : It is used for in situ preparation of deoxyribonucleoside phosphoramidites and in polymer-supported synthesis of oligodeoxyribonucleotides, achieving a high DMT-efficiency per cycle (Nielsen et al., 1986).
Efficient Solution-Phase Synthesis of Oligonucleotides : This phosphoramidite is employed for the efficient solution-phase synthesis of oligonucleotides, such as hexameric DNA fragments, in high yield and purity (Koning et al., 2006).
Construction of Amino-Modified Oligonucleotide Probes : It can be used to incorporate primary aliphatic amines into synthetic oligonucleotides, aiding in the construction of amino-modified oligonucleotide probes (Nelson, Sherman-Gold, & Leon, 1989).
Therapeutic-Grade RNA Synthesis : DMT-dC(bz) Phosphoramidites lead to high-purity RNA in 20 to 21mers and long-chain oligonucleotides, proving useful in therapeutic-grade RNA synthesis (Srivastava et al., 2011).
Preparation of Triple Helix Forming Oligodeoxyribonucleotides : This compound is used in the preparation of triple helix forming oligodeoxyribonucleotides with a stretched phosphodiester backbone (Rao, Jayaraman, & Revankar, 1993).
Preparation of Combinatorial Libraries : It can be used in the preparation of combinatorial libraries, allowing a wide range of functionalities to be introduced into phosphodiester oligomers (Hébert et al., 1994).
Synthesis of Vinylphosphonate-Linked Oligonucleic Acids : DMT-dC(bz) Phosphoramidites are utilized as reagents for the synthesis of vinylphosphonate-linked oligonucleic acids (Abbas, Bertram, & Hayes, 2001).
Synthesis of Oligonucleotides and Oligonucleoside Phosphorothioates : This compound is involved in the synthesis of oligonucleotides and oligonucleoside phosphorothioates (Reddy, Hanna, & Farooqui, 1997).
Preparation of Oligonucleotides Without Using Ammonia : DMT-dC(bz) Phosphoramidite allows for the preparation of short oligonucleotides containing 0-4-alkyl thymidines without using ammonia (Eritja et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTNFMKLGRFZDX-SALLYJDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H52N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431406 | |
Record name | Bz-dC Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DMT-dC(bz) Phosphoramidite | |
CAS RN |
102212-98-6 | |
Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102212-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bz-dC Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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